

A Spectroscopic Comparison of 2-Methoxy-5-nitrophenol and Its Precursors

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrophenol

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This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate **2-Methoxy-5-nitrophenol** with its key precursor, guaiacol, and a structurally related compound, 4-nitroanisole. The information presented herein is supported by experimental data and established methodologies to aid in the identification, characterization, and quality control of these compounds.

Synthetic Pathway

2-Methoxy-5-nitrophenol is commonly synthesized from guaiacol through a multi-step process involving protection of the hydroxyl group, followed by nitration and subsequent deprotection. A common route is the acylation of guaiacol to form guaiacol acetate, which is then nitrated. The resulting nitro derivative is subsequently hydrolyzed to yield **2-Methoxy-5-nitrophenol**.



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Caption: Synthetic route for **2-Methoxy-5-nitrophenol** from guaiacol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Methoxy-5-nitrophenol**, guaiacol, and 4-nitroanisole.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group	2-Methoxy-5-nitrophenol	Guaiacol	4-Nitroanisole
O-H Stretch	3400-3200 (broad)	3500-3300 (broad)	-
C-H Stretch (Aromatic)	~3100	~3060	~3100
C-H Stretch (Aliphatic, -OCH ₃)	~2950, ~2850	~2950, ~2840	~2960, ~2840
C=C Stretch (Aromatic)	~1620, ~1590	~1600, ~1500	~1600, ~1500
N-O Stretch (Asymmetric)	~1520	-	~1520
N-O Stretch (Symmetric)	~1340	-	~1345
C-O Stretch (Aryl Ether)	~1270	~1260	~1260
C-O Stretch (Phenolic)	~1230	~1230	-

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Proton	2-Methoxy-5-nitrophenol (in CDCl ₃)	Guaiacol (in CDCl ₃)	4-Nitroanisole (in CDCl ₃)
-OH	~6.0 (broad s)	~5.7 (broad s)	-
-OCH ₃	~3.9 (s)	~3.9 (s)	~3.9 (s)
Aromatic H	~7.8 (d), ~7.7 (dd), ~7.0 (d)	~6.9-7.1 (m)	~8.2 (d), ~7.0 (d)

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

Carbon	2-Methoxy-5-nitrophenol (in CDCl ₃)	Guaiacol (in CDCl ₃)	4-Nitroanisole (in CDCl ₃)
C-O (Phenolic)	~150	~146	-
C-O (Ether)	~145	~145	~164
C-NO ₂	~141	-	~141
Aromatic CH	~120, ~115, ~105	~121, ~120, ~114, ~110	~126, ~114
-OCH ₃	~56	~56	~56

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2-Methoxy-5-nitrophenol	169	154, 139, 123, 111
Guaiacol	124	109, 94, 81, 66
4-Nitroanisole	153	123, 107, 95, 77

Experimental Protocols

Synthesis of 2-Methoxy-5-nitrophenol

Step 1: Acetylation of Guaiacol

- In a round-bottom flask, combine guaiacol (1.0 eq) and acetic anhydride (1.2 eq).
- Add a catalytic amount of concentrated sulfuric acid.
- Stir the mixture at room temperature for 2-3 hours.
- Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain guaiacol acetate.

Step 2: Nitration of Guaiacol Acetate

- Dissolve guaiacol acetate (1.0 eq) in glacial acetic acid in a flask cooled in an ice-salt bath.
- Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) while maintaining the temperature below 10 °C.
- After the addition is complete, stir the mixture at low temperature for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice and stir until the product precipitates.
- Filter the solid, wash with cold water, and dry to obtain 2-methoxy-5-nitrophenyl acetate.

Step 3: Hydrolysis of 2-Methoxy-5-nitrophenyl acetate

- Reflux the 2-methoxy-5-nitrophenyl acetate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for 2-4 hours.
- After cooling, if the hydrolysis was acidic, neutralize with a base. If basic, acidify with an acid to precipitate the product.

- Filter the crude **2-Methoxy-5-nitrophenol**, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

- Prepare a KBr pellet of the solid sample or cast a thin film of the liquid sample between salt plates (NaCl or KBr).
- Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm^{-1} .
- Process the spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

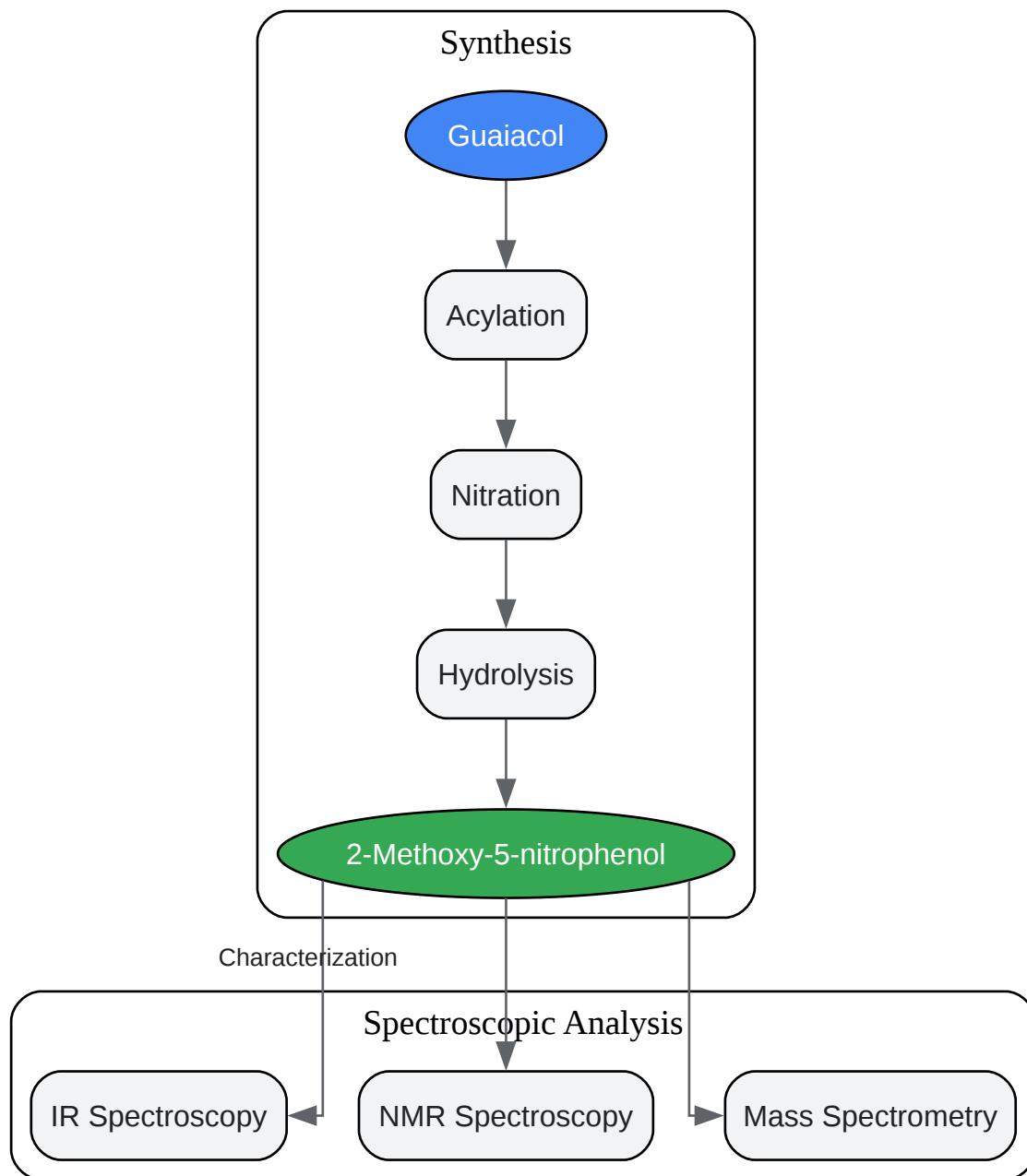
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Process the data, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acquire the mass spectrum over an appropriate m/z range.
- Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of **2-Methoxy-5-nitrophenol**.



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Caption: Workflow for synthesis and spectroscopic characterization.

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